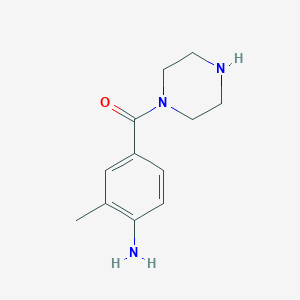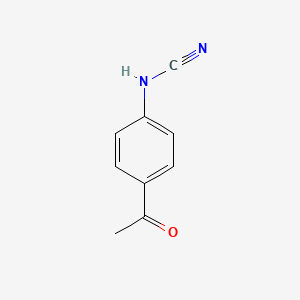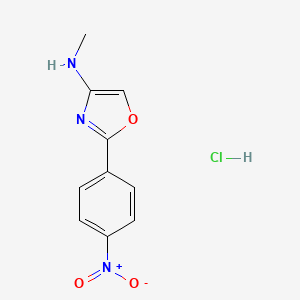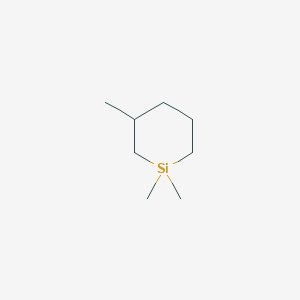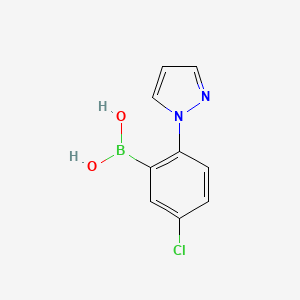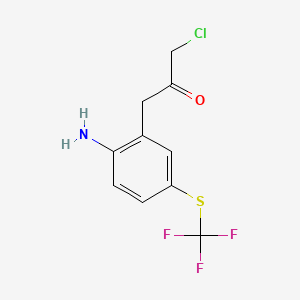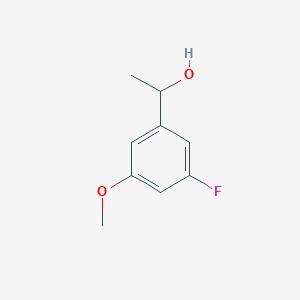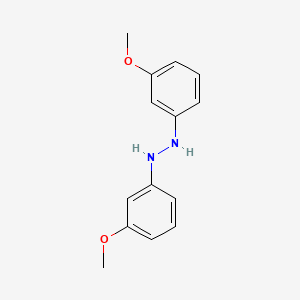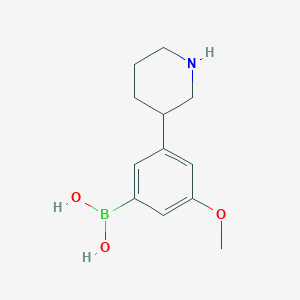
(3-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a piperidinyl group. The presence of these functional groups makes it a versatile building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid typically involves the following steps:
Functional Group Introduction: The methoxy and piperidinyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield phenols, while reduction of the piperidinyl group can produce secondary amines .
Scientific Research Applications
(3-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of boron-containing drugs, which can exhibit unique pharmacological properties.
Material Science:
Mechanism of Action
The mechanism of action of (3-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The methoxy and piperidinyl groups can also interact with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxypyridin-5-yl)boronic acid pinacol ester
- (4-Methoxyphenyl)boronic acid
- (3-Methoxyphenyl)boronic acid
Uniqueness
(3-Methoxy-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the piperidinyl group distinguishes it from other methoxy-substituted boronic acids, offering additional sites for chemical modification and potential biological activity .
Properties
Molecular Formula |
C12H18BNO3 |
|---|---|
Molecular Weight |
235.09 g/mol |
IUPAC Name |
(3-methoxy-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-6-10(5-11(7-12)13(15)16)9-3-2-4-14-8-9/h5-7,9,14-16H,2-4,8H2,1H3 |
InChI Key |
HSSVWRPTAFGREI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C2CCCNC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)
